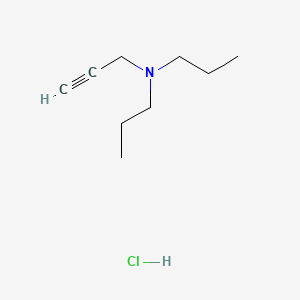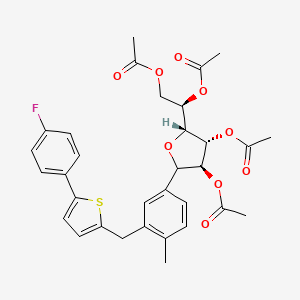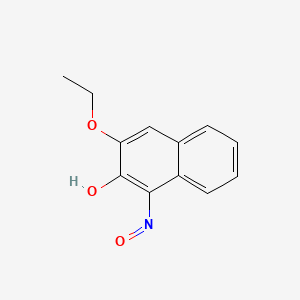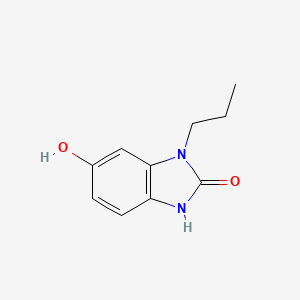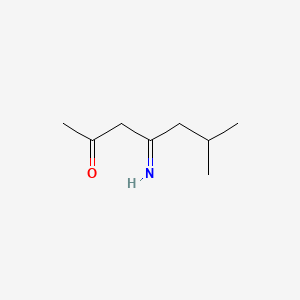
2-Heptanone, 4-imino-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptanone, 4-imino-6-methyl- is a chemical compound with the molecular formula C8H15NO It is a derivative of heptanone, characterized by the presence of an imino group at the 4th position and a methyl group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 4-imino-6-methyl- can be achieved through several methods. One common approach involves the condensation of 2-heptanone with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the process.
Industrial Production Methods
In industrial settings, the production of 2-Heptanone, 4-imino-6-methyl- often involves large-scale chemical reactions using readily available starting materials. The process may include steps such as distillation, purification, and crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptanone, 4-imino-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Heptanone, 4-imino-6-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Heptanone, 4-imino-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as a local anesthetic by blocking voltage-gated sodium channels, similar to lidocaine . This action results in the inhibition of nerve signal transmission, leading to its anesthetic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptanone: A ketone with a similar structure but lacking the imino and methyl groups.
4-Heptanone: Another ketone with a different substitution pattern.
6-Methyl-2-heptanone: A compound with a methyl group at the 6th position but without the imino group.
Uniqueness
2-Heptanone, 4-imino-6-methyl- is unique due to the presence of both an imino group and a methyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
4-imino-6-methylheptan-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)4-8(9)5-7(3)10/h6,9H,4-5H2,1-3H3 |
Clé InChI |
HEDCAORYROOYKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=N)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


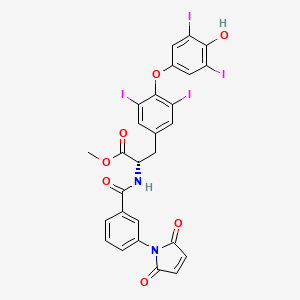
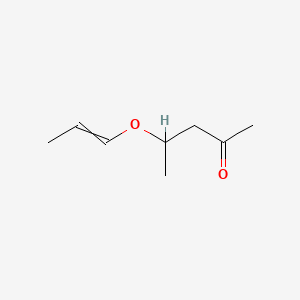

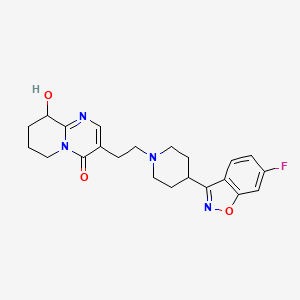
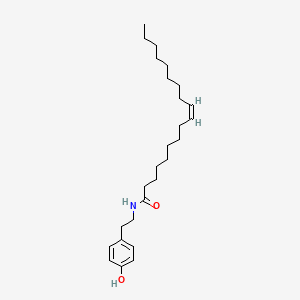
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
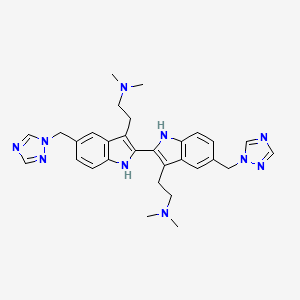
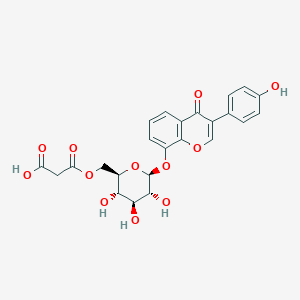

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
